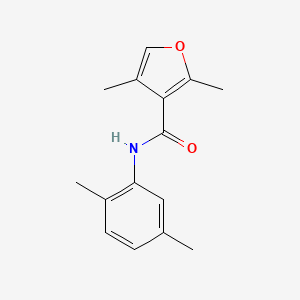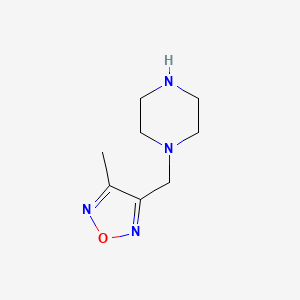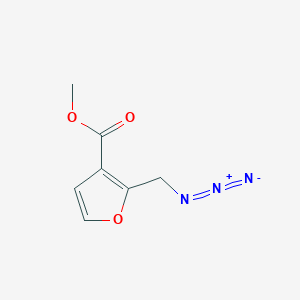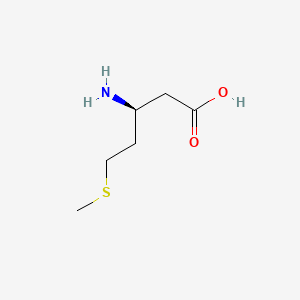
(S)-3-Amino-5-(methylthio)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-Amino-5-(methylthio)pentanoic acid” is also known as “(S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid”. It has a CAS Number of 1217811-51-2 and a molecular weight of 263.36 . The compound is a white to light-yellow powder or crystals .
Synthesis Analysis
While specific synthesis methods for “(S)-3-Amino-5-(methylthio)pentanoic acid” were not found, a related compound, pentanoic acid, can be synthesized from γ-valerolactone and formic acid using bifunctional catalysis . This process involves the conversion of γ-valerolactone, a stable platform chemical from cellulosic biorefineries, into pentanoic acid in the presence of aqueous formic acid .Molecular Structure Analysis
The IUPAC name for this compound is (3S)-3-[(tert-butoxycarbonyl)amino]-5-(methylsulfanyl)pentanoic acid . The InChI code is 1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 .Physical And Chemical Properties Analysis
“(S)-3-Amino-5-(methylthio)pentanoic acid” is a white to light-yellow powder or crystals . It should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Biosynthesis and Chemical Synthesis
Application in AM-Toxins Synthesis : The L-forms of certain amino acids, including variants of (S)-3-Amino-5-(methylthio)pentanoic acid, are critical in the synthesis of AM-toxins. The synthesis process involves gradual hydrolysis and specific reaction conditions to produce these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Methylglyoxal Modification : Methylglyoxal, a reactive compound, modifies amino acids to form advanced glycation end-products. These modifications involve (S)-3-Amino-5-(methylthio)pentanoic acid derivatives and are associated with complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
3-Methoxycarbonylpropylglucosinolate Biosynthesis : This compound is involved in the biosynthesis of 3-methoxycarbonylpropylglucosinolate in certain plant species. The process includes methylation and decarboxylation steps (Chisholm, 1973).
Pharmaceutical and Biochemical Studies
Nitric Oxide Synthase Inhibition : Derivatives of (S)-3-Amino-5-(methylthio)pentanoic acid have been explored as inhibitors of nitric oxide synthases. This application is significant in developing treatments for various diseases, including cardiovascular conditions (Ulhaq et al., 1998).
Lipoic Acid Analog Synthesis : Lipoic acid, a compound with antioxidant properties, can be synthesized using derivatives of (S)-3-Amino-5-(methylthio)pentanoic acid. These analogs have shown enhanced pharmacological activity (Kates, Casale, Baguisi, & Beeuwkes, 2014).
Protein Modification : The compound has been used in the stereoselective synthesis of threo-3-hydroxy-4-amino acids, important in antibiotic production. These modifications are crucial in understanding and developing new pharmaceuticals (Katsuki & Yamaguchi, 1976).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do so), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
(3S)-3-amino-5-methylsulfanylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNCDVONVDGDV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-5-(methylthio)pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)


![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)
![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)
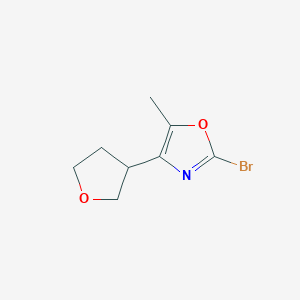
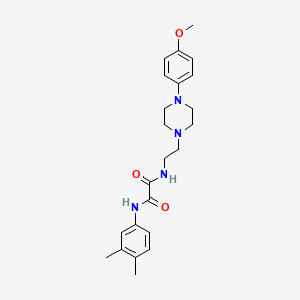
![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)
![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)
